Exclusive 1,4‑Regioselectivity vs. 1,2‑Addition with TMSCN in Enone Hydrocyanation
Under Sc(III) triflate catalysis, TEACN adds to chalcones with exclusive 1,4‑regioselectivity, yielding β‑cyanoketones in 72–92% isolated yield [1]. In contrast, TMSCN with base catalysts gives the 1,2‑adduct selectively [1]. This inversion of regiochemistry is dictated by the cyanide source, not the catalyst alone.
| Evidence Dimension | Regioselectivity of cyanide addition to α,β‑unsaturated ketones |
|---|---|
| Target Compound Data | Exclusive 1,4‑adduct, 72–92% yield (14 chalcone derivatives) |
| Comparator Or Baseline | TMSCN/base: selective 1,2‑adduct (literature precedent) |
| Quantified Difference | Switch from 1,2‑ to 1,4‑addition; yield range 72–92% vs. not reported for TMSCN 1,4‑addition |
| Conditions | Chalcone (1 mmol), TEACN (1 mmol), Sc(OTf)₃ (30 wt% of chalcone), DMF, –5 °C to 25 °C, 2–3 h |
Why This Matters
Procurement of TEACN is essential when the synthetic route requires 1,4‑addition to enones, a transformation that TMSCN or HCN cannot provide without extensive re‑optimization.
- [1] Ramesh, S.; Lalitha, A. Scandium(III) Triflate Catalyzed 1,4‑Addition of Cyano Group to Enones Using Tetraethylammonium Cyanide as the Cyanide Source. Acta Chim. Slov. 2013, 60 (3), 689–694. PMID: 24169725. View Source
